异阿魏酸

概述

描述

米格列奈钙是一种主要用于治疗2型糖尿病的药物。它属于米格列奈类降血糖药物。 米格列奈钙通过刺激胰腺β细胞分泌胰岛素来起作用,从而帮助控制血糖水平 .

科学研究应用

米格列奈钙在科学研究中具有广泛的应用:

化学: 它用作胰岛素促分泌剂及其合成研究中的模型化合物。

生物学: 研究重点是其对胰腺β细胞和胰岛素分泌机制的影响。

医学: 米格列奈钙被广泛研究,以了解其在管理2型糖尿病方面的治疗潜力及其药代动力学和药效学。

作用机制

米格列奈钙通过与胰腺β细胞中的ATP敏感性钾通道(Kir6.2/SUR1复合物)结合并阻断这些通道来刺激胰岛素分泌。钾通道的关闭会导致去极化,进而刺激通过电压门控钙通道的钙流入。 细胞内钙的增加会触发胰岛素颗粒的外排,导致胰岛素释放 .

类似化合物:

瑞格列奈: 另一种用于治疗2型糖尿病的米格列奈类药物。

那格列奈: 结构和功能相似,也用于控制血糖水平。

比较:

起效时间: 与瑞格列奈和那格列奈相比,米格列奈钙的起效时间更快。

作用时间: 米格列奈钙的作用时间较短,有助于降低低血糖的风险。

米格列奈钙因其快速和短效的胰岛素促分泌作用而脱颖而出,使其成为管理2型糖尿病患者餐后血糖水平的宝贵选择。

生化分析

Biochemical Properties

Isoferulic acid has been found to play a significant role in biochemical reactions. It has been shown to inhibit the formation of fluorescent advanced glycation end products (AGEs) and non-fluorescent AGE [N ε - (carboxymethyl) lysine: CML], as well as the level of fructosamine . Isoferulic acid also prevented protein oxidation of bovine serum albumin (BSA) indicated by decreasing protein carbonyl formation and protein thiol modification .

Cellular Effects

Isoferulic acid has been shown to have various effects on cells. It inhibits the formation of fluorescent AGEs and non-fluorescent AGE [N ε - (carboxymethyl) lysine: CML], as well as the level of fructosamine . It also prevents protein oxidation of BSA indicated by decreasing protein carbonyl formation and protein thiol modification . Furthermore, isoferulic acid suppressed the formation of β-cross amyloid structures of BSA .

Molecular Mechanism

Isoferulic acid exerts its effects at the molecular level through various mechanisms. It inhibits the formation of AGEs and non-fluorescent AGE [N ε - (carboxymethyl) lysine: CML], as well as the level of fructosamine . It also prevents protein oxidation of BSA indicated by decreasing protein carbonyl formation and protein thiol modification . Furthermore, isoferulic acid suppressed the formation of β-cross amyloid structures of BSA .

Temporal Effects in Laboratory Settings

The effects of isoferulic acid have been studied over time in laboratory settings. It has been shown to inhibit the formation of AGEs and non-fluorescent AGE [N ε - (carboxymethyl) lysine: CML], as well as the level of fructosamine . It also prevents protein oxidation of BSA indicated by decreasing protein carbonyl formation and protein thiol modification . Furthermore, isoferulic acid suppressed the formation of β-cross amyloid structures of BSA .

准备方法

合成路线和反应条件: 米格列奈钙的制备涉及几个关键步骤:

Stobble缩合: 琥珀酸二乙酯和苯甲醛作为原料,在乙醇中以醇钠为催化剂进行Stobble缩合反应。

水解: 所得产物经水解得到甲苯基丁二酸。

催化加氢: 然后将甲苯基丁二酸进行催化加氢以生产DL-2-苄基丁二酸。

拆分: DL-2-苄基丁二酸用®手性胺拆分得到(S)-2-苄基丁二酸。

酸酐形成: (S)-2-苄基丁二酸与乙酸酐反应形成酸酐。

工业生产方法: 米格列奈钙的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高效反应器、连续流工艺和严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型: 米格列奈钙会发生几种类型的化学反应,包括:

氧化: 米格列奈钙可以发生氧化反应,特别是在苄基处。

还原: 该化合物可以在特定条件下被还原以改变其官能团。

取代: 各种取代反应可能会发生,特别是在异吲哚环上。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化锂铝和硼氢化钠之类的还原剂。

取代: 卤素和亲核试剂等试剂用于取代反应。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生苄醇衍生物,而还原可以产生修饰的异吲哚化合物 .

相似化合物的比较

Repaglinide: Another meglitinide class drug used for type 2 diabetes.

Nateglinide: Similar in structure and function, also used for managing blood glucose levels.

Comparison:

Onset of Action: Mitiglinide calcium has a rapid onset of action compared to repaglinide and nateglinide.

Duration of Action: Mitiglinide calcium has a shorter duration of action, which helps in reducing the risk of hypoglycemia.

Side Effects: Mitiglinide calcium is associated with fewer side effects, particularly less risk of hypoglycemia, compared to other meglitinides .

Mitiglinide calcium stands out due to its rapid and short-acting insulinotropic effects, making it a valuable option for managing postprandial blood glucose levels in type 2 diabetes patients.

属性

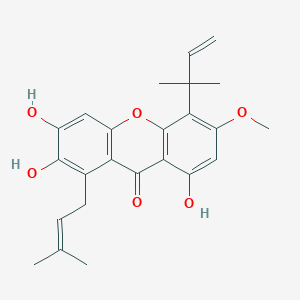

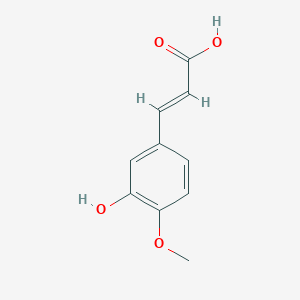

IUPAC Name |

(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURCVMIEKCOAJU-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314847 | |

| Record name | trans-Isoferulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

409.00 to 411.00 °C. @ 760.00 mm Hg | |

| Record name | Isoferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25522-33-2, 537-73-5 | |

| Record name | trans-Isoferulic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25522-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoferulic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-3'-Hydroxy-4'-methoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025522332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoferulic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07109 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoferulic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-Isoferulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOFERULIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSQ2K2G7MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228 - 233 °C | |

| Record name | Isoferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [, ] Isoferulic acid activates α1-adrenoceptors, which enhances the secretion of β-endorphin. β-Endorphin then stimulates opioid μ-receptors, leading to increased glucose utilization and/or reduced hepatic gluconeogenesis, ultimately lowering plasma glucose levels.

A: [] Isoferulic acid inhibits the production of pro-inflammatory cytokines like IL-6, TNF-α, and IFN-γ in LPS-stimulated human whole blood. It primarily achieves this by modulating mRNA levels of these cytokines.

A: [] Yes, isoferulic acid and its methyl ester exhibit potent tyrosinase inhibitory activity, potentially exceeding the efficacy of arbutin. This suggests a possible application in cosmetics for melanin inhibition.

A: [, , , , , ] Yes, a common UV detection wavelength for isoferulic acid in various HPLC methods is around 320 nm.

A: [] Isoferulic acid demonstrates high stability in a wide range of pH values (2.66 to 9.60) at room temperature (25 °C) without any significant degradation.

A: [] Yes, the pharmacokinetic parameters like Tmax, Cmax, and AUC of isoferulic acid differ between crude Cimicifuga foetida L. and its processed forms (fried, honey-prepared, liquor-prepared).

A: While not a catalyst itself, isoferulic acid acts as a substrate for enzymes like O-methyltransferase (OMT), specifically the 4-O-methyltransferase (4OMT) isoform. [] This enzymatic methylation of caffeic acid to isoferulic acid is a key step in vanillin biosynthesis in Vanilla planifolia cell cultures.

A: [] The meta position of the hydroxyl group in isoferulic acid results in lower antiradical efficacy compared to ferulic acid, where the hydroxyl group is in the para position.

A: [] Yes, methylation of the hydroxyl group generally reduces the free radical scavenging activity of phenolic compounds, including isoferulic acid.

A: [] Combining isoferulic acid with calycosin at a 1:1 ratio demonstrates synergistic effects in scavenging DPPH radicals and enhancing ferric reducing antioxidant power. This suggests potential applications in functional foods and dietary supplements.

A: [] The absolute bioavailability of isoferulic acid following oral administration in rabbits is relatively low, around 0.22 ± 0.03.

A: [] Isoferulic acid undergoes significant first-pass metabolism in the liver and other tissues, with glucuronidation as a major metabolic pathway.

A: [] Crushing peanuts into peanut butter appears to enhance the bioavailability of isoferulic acid, as evidenced by increased urinary excretion after consumption of both whole peanuts and peanut butter.

A: [] In vitro studies show that isoferulic acid inhibits the growth of human leukemia cell lines (Raji, K562, and Jurkat) by inducing G2/M-phase cell cycle arrest and inhibiting the Akt/mTOR signaling pathway.

A: [, , , ] Yes, isoferulic acid demonstrates anti-hyperglycemic effects in both streptozotocin-induced diabetic rats and spontaneously diabetic rats, suggesting potential for treating diabetes.

A: [] While generally well-tolerated, isoferulic acid exhibited some cytotoxic effects on HaCaT human immortalized keratinocytes at higher concentrations (1582 μM for significant viability decrease).

A: [, , ] Yes, 4-O-methylgallic acid (4OMGA), a metabolite of gallic acid found in tea, serves as a reliable biomarker for evaluating exposure to tea-derived polyphenols.

A: [, , ] While isoferulic acid is a metabolite of chlorogenic acid present in coffee, its use as a biomarker for coffee-derived polyphenol exposure might be limited due to its relatively weak association with coffee intake.

A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV detectors [, , , , , , , , , , ] and mass spectrometry (MS) [, , ], is widely used for the analysis of isoferulic acid.

- A: Many of the presented studies employing HPLC for isoferulic acid quantification included method validation steps, confirming the linearity, precision, accuracy, recovery, and stability of their respective approaches. [, , , , , , , , ]

- A: The research papers highlight the multidisciplinary nature of isoferulic acid research, encompassing pharmacology, pharmacokinetics, biochemistry, and analytical chemistry. [, , , , , , , , , , , , , , , , , , , , , , , , , ] The findings contribute to our understanding of this compound's potential in various fields, including medicine, functional foods, and cosmetics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B21730.png)